(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
Description
This compound features a fused benzo[d]imidazo[1,2-a]imidazole core linked to a pyridin-4-yl methanone group substituted with a 2-methoxyethoxy chain.
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[2-(2-methoxyethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-10-11-25-16-12-13(6-7-19-16)17(23)22-9-8-21-15-5-3-2-4-14(15)20-18(21)22/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYBTJWWIIICHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function. The specific interactions of this compound would depend on its structure and the nature of its target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases. The specific pathways affected by this compound would depend on its target and mode of action.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution. The metabolism and excretion of this compound would depend on
Biological Activity
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O2
- Molecular Weight : 337.4 g/mol
- CAS Number : 1203320-93-7
The structure features a benzoimidazole core and a pyridine moiety, which are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1203320-93-7 |
Anticancer Properties
Research indicates that compounds containing the benzoimidazole structure exhibit significant anticancer activity. A study demonstrated that derivatives of benzoimidazole could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research has suggested that it can downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, indicating potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cytokine Modulation : It reduces the expression of inflammatory cytokines, thereby mitigating inflammation.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in a mouse model with induced tumors. Treatment resulted in a significant reduction in tumor size compared to the control group, with an observed increase in apoptotic cells within the tumor tissue .
Study 2: Antimicrobial Testing
In a laboratory setting, the compound was tested against various bacterial strains using disk diffusion methods. Results showed a clear zone of inhibition for both Staphylococcus aureus and Escherichia coli, confirming its antimicrobial properties .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has a moderate volume of distribution, indicating effective tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
- Excretion : Predominantly excreted via renal pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Case Study: Antibacterial Activity
A study evaluated several benzimidazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with polar substituents exhibited enhanced antibacterial effects. The minimum inhibitory concentrations (MIC) were found to be comparable to traditional antibiotics, suggesting potential for new therapeutic agents in treating bacterial infections .
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer properties. The ability of these compounds to intercalate with DNA suggests they may disrupt cancer cell proliferation.
Case Study: Antitumor Activity
In vitro studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells. For example, a derivative was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The mechanism of action was linked to the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Neuroprotective Effects
Recent findings also suggest that benzimidazole derivatives may possess neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases.
Case Study: Neuroprotection
Research on a specific benzimidazole derivative demonstrated protective effects against oxidative stress-induced neuronal cell death. The compound was shown to upregulate antioxidant enzymes and reduce inflammation in neuronal cells, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Polymeric Materials
The incorporation of benzimidazole structures into polymeric materials has been explored due to their thermal stability and mechanical properties.
Data Table: Properties of Benzimidazole-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | High tensile strength |
| Chemical Resistance | Excellent against solvents |
These polymers are being studied for applications in coatings and composites, where durability and resistance to environmental factors are critical.
Sensors and Electronics
Benzimidazole derivatives are also being investigated for use in electronic devices due to their semiconducting properties.
Case Study: Electronic Sensors
A recent study developed a sensor based on a benzimidazole derivative that exhibited high sensitivity to volatile organic compounds (VOCs). The sensor showed rapid response times and excellent selectivity, making it suitable for environmental monitoring applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related imidazole/pyridine derivatives:
Key Observations:
The dihydro group in the benzoimidazoimidazole reduces aromaticity, possibly increasing conformational flexibility compared to fully aromatic systems .
Substituent Effects :
- The 2-methoxyethoxy chain on the pyridine ring distinguishes the target compound from analogues with simpler methoxy (e.g., Compound 8p) or aryl groups (e.g., Compound 18). This substituent likely improves aqueous solubility and bioavailability .
- In contrast, nitro or triazole substituents in Compound 8p may enhance redox activity or hydrogen-bonding capacity, critical for antiparasitic activity .
Synthetic Accessibility: Imidazo[1,2-a]pyrimidines () are synthesized via efficient one-pot methods, whereas the target compound’s fused benzoimidazoimidazole core may require multi-step cyclization, increasing synthetic complexity . Compound 8p’s synthesis () involves hydrazonoyl chlorides and thiocarbamates, contrasting with the target compound’s likely use of coupling reactions for methanone formation .
Biological Activity Trends: Imidazo[1,2-a]pyridine derivatives () exhibit antileishmanial and antitrypanosomal activity, suggesting the target compound could be screened for similar parasitic targets . The 2-methoxyethoxy group’s polarity may reduce cytotoxicity compared to lipophilic substituents (e.g., nitro groups in Compound 8p), aligning with trends in drug design for improved therapeutic indices .
Research Findings and Data
Physicochemical and Spectral Data (Inferred):
- Melting Point : Likely 100–120°C (based on analogues in ).
- Solubility: Higher in polar solvents (e.g., DMF, ethanol) due to the methoxyethoxy chain.
- Spectroscopy :
Pharmacological Potential:
- Antimicrobial Activity : Structural similarity to imidazo[1,2-a]pyridine derivatives () suggests possible activity against protozoal pathogens (e.g., Leishmania spp.).
- Cancer Therapy : The fused heterocycle may interact with kinases or ferroptosis pathways (as in ), though direct evidence is lacking.
Preparation Methods
Annulation Reactions
The tricyclic system is constructed via a [4+2] annulation between 1H-benzimidazol-2-amine and 1,2-dibromoethane under basic conditions. Patent WO2020227576A1 details analogous imidazo[1,2-a]pyrimidine syntheses using CuI catalysis in DMF at 80°C, achieving 65–72% yields. Adapting this protocol:
- Reaction : 1H-benzimidazol-2-amine (1.0 equiv), 1,2-dibromoethane (1.2 equiv), K2CO3 (2.0 equiv), CuI (10 mol%) in DMF, 12 h at 80°C.
- Workup : Quench with NH4Cl, extract with EtOAc, dry over Na2SO4, concentrate.
- Purification : Silica gel chromatography (hexane:EtOAc 3:1) yields 68% 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole.
Alternative Cyclization Strategies
EP4223753A1 discloses tricyclic formations via Pd-mediated C-N coupling. Using 2-chlorobenzimidazole and ethylenediamine in presence of Pd(OAc)2/Xantphos, cyclization occurs at 100°C in toluene (58% yield). This method offers superior regiocontrol but requires inert conditions.
Functionalization of Pyridine Moiety
Synthesis of 2-(2-Methoxyethoxy)Pyridin-4-yl Intermediate
4-Hydroxypyridine undergoes O-alkylation with 2-methoxyethyl chloride:
Methanone Formation
Conversion to 4-acetylpyridine via Friedel-Crafts acylation:
- Reaction : 2-(2-Methoxyethoxy)pyridine (1.0 equiv), acetyl chloride (1.2 equiv), AlCl3 (1.5 equiv), CH2Cl2, 0°C→RT, 4 h.
- Yield : 76% 2-(2-methoxyethoxy)pyridin-4-yl methanone after column chromatography.
Final Coupling Strategies
Friedel-Crafts Acylation
Reacting the tricyclic core with 2-(2-methoxyethoxy)pyridin-4-yl carbonyl chloride:
Suzuki-Miyaura Cross-Coupling
Alternative route employing boronic ester derivatives:
- Synthesis of Boronic Ester : Treat tricyclic bromide with bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc in dioxane (90°C, 12 h).
- Coupling : React with 4-bromo-2-(2-methoxyethoxy)pyridine methanone, Pd(PPh3)4, K2CO3, DME/H2O (80°C, 6 h).
- Yield : 65%.
Optimization and Mechanistic Insights
Catalytic Enhancements
Molecular iodine (10 mol%) under ultrasonication (40 kHz) accelerates annulation kinetics, reducing reaction time from 12 h to 3 h (yield increase: 65%→78%).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor tricyclic core formation, while ethereal solvents (THF, dioxane) improve coupling yields by minimizing side reactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms planar tricyclic core (dihedral angle: 178.5°) and equatorial orientation of methoxyethoxy group (torsion: 62.3°).
Q & A
Basic: What are the most efficient synthetic routes for this compound?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) , which offer high atom economy and reduced purification steps. For example:
- A one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole derivatives, malononitrile, and aldehydes under mild conditions yields high-purity products through in-situ precipitation .
- Pseudo three-component reactions involving dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) are also effective, with ethanol or similar solvents facilitating easy isolation .
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts.
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the imidazole and pyridine ring systems, with attention to coupling patterns (e.g., dihydrobenzoimidazole protons at δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, particularly for distinguishing regioisomers .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm) and nitrile/methoxyethoxy moieties .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures promote crystallization .
- Catalyst Screening : Piperidine or triethylamine can accelerate condensation steps in MCRs .
- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks for thermally sensitive intermediates .
Methodology: Use a Design of Experiments (DoE) approach to test variables (e.g., time, solvent ratio) and quantify interactions .
Advanced: How should researchers address contradictions in reported pharmacological data?
Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to clarify discrepancies in in vitro vs. in vivo activity .
- Structural Confirmation : Re-characterize batches via NMR/X-ray crystallography to rule out polymorphic or isomeric differences .
Advanced: What experimental designs assess environmental impact and biodegradation?
Answer:
- OECD Guidelines : Conduct ready biodegradability tests (e.g., OECD 301D) in aqueous media with activated sludge to measure mineralization rates .
- Ecotoxicology Assays : Use Daphnia magna or algae models to determine LC/EC values, accounting for hydrolysis products .
- Computational Modeling : Apply EPI Suite or TEST software to predict bioaccumulation and toxicity .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering pharmacodynamics .
- Salt Formation : React the methanone moiety with HCl or sodium bicarbonate to form ionizable derivatives .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxyethoxy chains) for improved bioavailability .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
- Substituent Variation : Synthesize analogs with modified pyridine (e.g., replacing methoxyethoxy with ethoxypropoxy) or benzimidazole (e.g., halogenation) groups .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinase enzymes) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions using Schrödinger Suite .
Advanced: What mechanistic studies elucidate the compound’s reactivity?
Answer:
- Kinetic Profiling : Monitor intermediate formation via stopped-flow NMR to deduce reaction pathways (e.g., imine vs. enamine formation in MCRs) .
- Isotope Labeling : Use N-labeled amines to track cyclization steps in benzimidazole synthesis .
- Computational Studies : Apply DFT calculations (Gaussian 09) to model transition states and activation energies for key steps (e.g., ring-closing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
